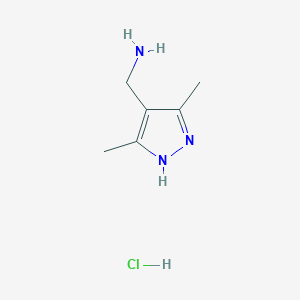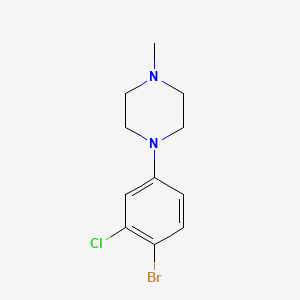
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine” is likely a compound containing a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon in the piperazine ring. The “1-(4-Bromo-3-chlorophenyl)” part suggests a phenyl ring (a ring of 6 carbon atoms, essentially a benzene ring) attached to the first carbon of the piperazine ring, with bromine (Br) attached to the fourth carbon of the phenyl ring and chlorine (Cl) attached to the third carbon .
Molecular Structure Analysis
The molecular structure would consist of a piperazine ring with a methyl group on one of the carbons and a phenyl ring on another. The phenyl ring would have bromine and chlorine substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an amine, the piperazine ring might be expected to participate in reactions typical of amines, such as acid-base reactions. The bromine and chlorine atoms on the phenyl ring make it somewhat electron-poor, which might influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. As a rough estimate, one might expect it to be a solid under standard conditions, given the presence of the aromatic ring and halogens .Scientific Research Applications
-
1-(4-Bromo-3-chlorophenyl)piperidine : This compound has a CAS Number of 1311197-81-5 . It’s available for scientific research, but specific applications are not mentioned .
-
(4-Bromo-3-chlorophenyl)boronic acid : This compound has a ChemSpider ID of 26535888 . It’s used in various chemical reactions, but the specific applications are not detailed .
-
Chorbromuron : This is an obsolete herbicide . It has a low aqueous solubility and low volatility. It’s not usually persistent in water bodies but can be persistent in soils .
-
1-(4-Bromo-3-chlorophenyl)piperidine : This compound has a CAS Number of 1311197-81-5 . It’s available for scientific research, but specific applications are not mentioned .
-
(4-Bromo-3-chlorophenyl)boronic acid : This compound has a ChemSpider ID of 26535888 . It’s used in various chemical reactions, but the specific applications are not detailed .
-
Chorbromuron : This is an obsolete herbicide . It has a low aqueous solubility and low volatility. It’s not usually persistent in water bodies but can be persistent in soils .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFKZPPPWIQFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236183 |
Source


|
| Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine | |
CAS RN |
1426958-37-3 |
Source


|
| Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(4-bromo-3-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

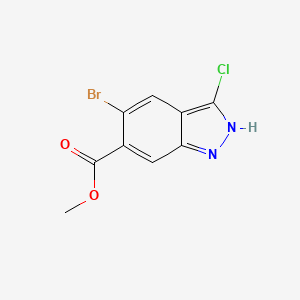




![3-Iodo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1378243.png)
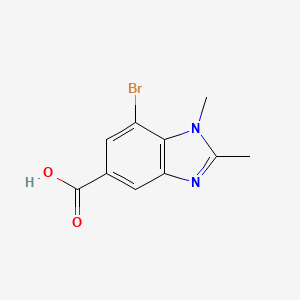
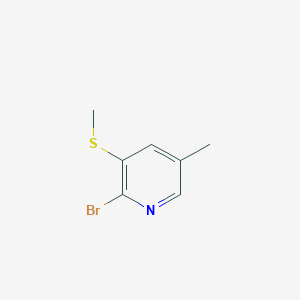
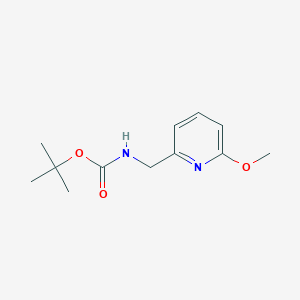
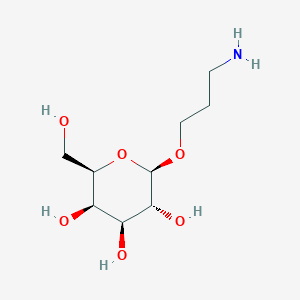
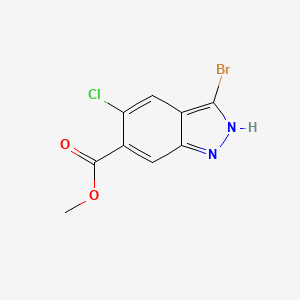

![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
